molecular formula C16H16N4O5S B298272 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate

2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate

Katalognummer B298272
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: FCHCLIHJATZXLR-DJKKODMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Wirkmechanismus

The mechanism of action of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate involves the inhibition of various signaling pathways in cancer cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the production of various inflammatory mediators, such as TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is its potent anticancer activity. It has been found to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of more effective delivery methods for this compound could improve its therapeutic potential.
Conclusion
In conclusion, 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is a promising compound with potential in various scientific research applications. Its potent anticancer and anti-inflammatory activity make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the mechanism of action and potential of this compound in the treatment of various diseases.

Synthesemethoden

The synthesis of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate involves the reaction of 2-methoxy-4-formylphenyl methyl carbonate with pyrimidine-2-thiol and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Produktname

2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate

Molekularformel

C16H16N4O5S

Molekulargewicht

376.4 g/mol

IUPAC-Name

[2-methoxy-4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate

InChI

InChI=1S/C16H16N4O5S/c1-23-13-8-11(4-5-12(13)25-16(22)24-2)9-19-20-14(21)10-26-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,21)/b19-9+

InChI-Schlüssel

FCHCLIHJATZXLR-DJKKODMXSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)OC(=O)OC

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.